molecular formula C20H16N2OS B2439142 3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207006-05-0

3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2439142
M. Wt: 332.42
InChI Key: GCSSVMUJLMXXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the combination of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with several amines to synthesize intermediate esters. These alcohols are then converted to 4-aminopyrimidine-5-carboxaldehydes through oxidation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves innovative methodologies that enhance efficiency and environmental sustainability. For instance, a green approach for synthesizing these compounds involves a catalytic four-component reaction, demonstrating step economy and reduced catalyst loading (Shi et al., 2018). Another study highlights the base-catalyzed reactions of nucleophilic reagents with carbodiimides, derived from the aza-Wittig reaction, to synthesize 7-Benzyl-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones (Chen & Liu, 2019). These methodologies underscore the focus on creating more sustainable and efficient synthetic routes in modern organic chemistry.

Biological Activities and Applications

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. Their synthesis and evaluation for antimicrobial, antifungal, and anti-inflammatory properties are of particular interest. For example, some derivatives have shown promising activity against fungi, bacteria, and inflammation, with significant antibacterial and antifungal activities reported (Tolba et al., 2018; Kahveci et al., 2020). Such findings indicate the potential of these compounds in addressing microbial resistance and inflammation-related disorders.

Anticancer Activity

The exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in cancer research has revealed their potential as selective inhibitors of cancer cell growth. Certain analogs have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines, demonstrating significant anti-proliferative effects against lung and breast cancer cells (Zhang et al., 2019). These findings highlight the therapeutic potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in oncology.

Future Directions

Thienopyrimidines, including “3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one”, are an area of active research due to their broad spectrum of biological activities. Future research may focus on designing new selective, effective, and safe anticancer agents based on the thienopyrimidine scaffold . Additionally, the development of synthetically assessable scaffolds targeting Cyt-bd is a promising future direction .

properties

IUPAC Name

3-benzyl-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSVMUJLMXXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.